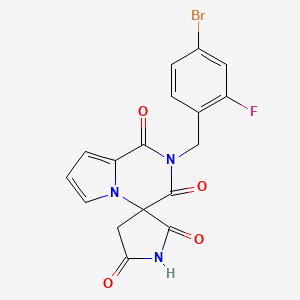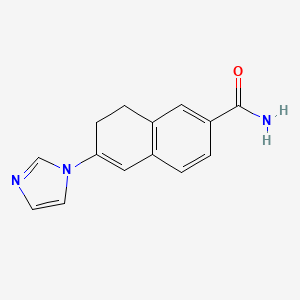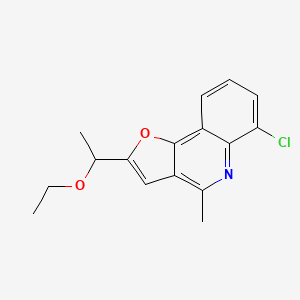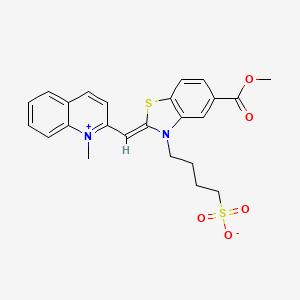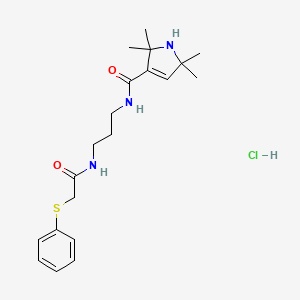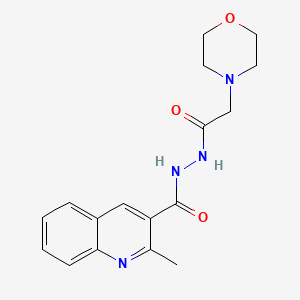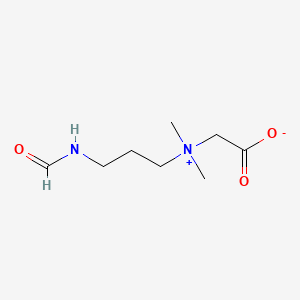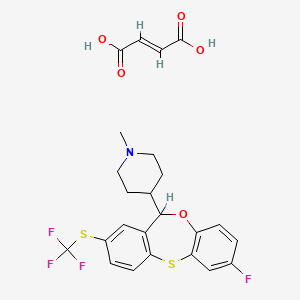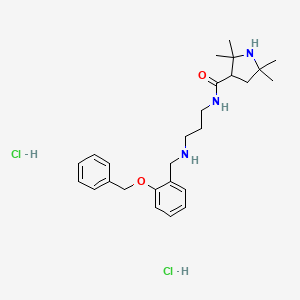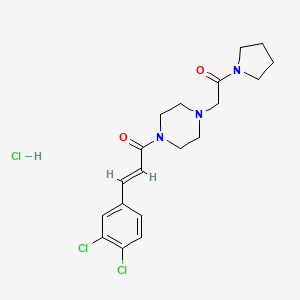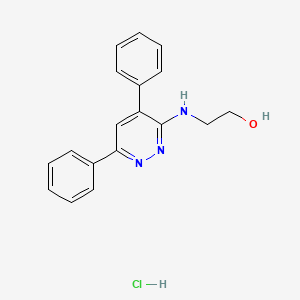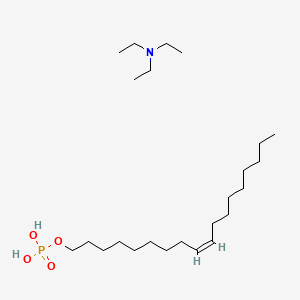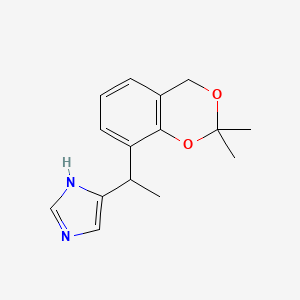
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole is a complex organic compound featuring both an imidazole ring and a benzodioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of the imidazole ring through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as Lewis acids or bases, are employed to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. The choice of solvents, purification methods, and reaction monitoring are crucial to achieving optimal production outcomes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and cellular pathways.
Industry: It may be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, influencing biochemical pathways. The benzodioxin moiety may contribute to the compound’s stability and reactivity, enhancing its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-pyrazole
- 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-triazole
Uniqueness
Compared to similar compounds, 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole exhibits unique properties due to the presence of both the imidazole and benzodioxin rings
Eigenschaften
CAS-Nummer |
116795-95-0 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
5-[1-(2,2-dimethyl-4H-1,3-benzodioxin-8-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C15H18N2O2/c1-10(13-7-16-9-17-13)12-6-4-5-11-8-18-15(2,3)19-14(11)12/h4-7,9-10H,8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
XAMUJQFYUNRQFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC2=C1OC(OC2)(C)C)C3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


